2,5-Bis(3-methoxyphenyl)pyrazine
Description
2,5-Bis(3-methoxyphenyl)pyrazine is a pyrazine derivative featuring two 3-methoxyphenyl substituents at the 2- and 5-positions of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with a 1,4-diazabenzene core, known for diverse applications in pharmaceuticals, agrochemicals, and materials science. The methoxy (-OCH₃) groups in this compound likely enhance its electron-donating capacity and influence solubility, reactivity, and biological activity compared to alkyl-substituted pyrazines .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2,5-bis(3-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-7-3-5-13(9-15)17-11-20-18(12-19-17)14-6-4-8-16(10-14)22-2/h3-12H,1-2H3 |
InChI Key |
XXLYBDXGXCYDKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(C=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-methoxyphenyl)pyrazine typically involves the condensation of appropriate methoxy-substituted benzaldehydes with diamines under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with ethylenediamine in the presence of an acid catalyst to form the desired pyrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(3-methoxyphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, quinones, and dihydropyrazines .
Scientific Research Applications
2,5-Bis(3-methoxyphenyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2,5-Bis(3-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 2,5-Bis(3-methoxyphenyl)pyrazine and analogous compounds:
Flavor and Aroma Contributions
- Alkyl Pyrazines : 2,5-Dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine are key flavor compounds in roasted foods (coffee, peanuts) due to low odor thresholds (ppb range) .
- Methoxy-Substituted Pyrazines: 3-Methoxy-2,5-dimethylpyrazine contributes nutty and earthy notes, but its higher molecular weight may reduce volatility compared to alkyl analogs .
Additive Effects in Antimicrobial Formulations
- 2,5-Bis(1-methylethyl)-pyrazine shows additive inhibitory effects with secondary metabolites against E.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
